![molecular formula C16H32O11Si2 B14376441 Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate CAS No. 90161-34-5](/img/structure/B14376441.png)
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by the presence of both silane and oxirane functional groups, which contribute to its reactivity and utility in various fields such as materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate typically involves the reaction of 3-(trimethoxysilyl)propylamine with oxirane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The silane groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, diols, and substituted silanes. These products retain the functional properties of the parent compound, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The silane groups form strong bonds with hydroxyl groups on surfaces, while the oxirane ring can undergo ring-opening reactions to form covalent bonds with nucleophiles. These interactions contribute to the compound’s ability to enhance adhesion and modify surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but lacks the oxirane ring, making it less reactive in certain applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an oxirane ring, used in polymerization reactions.
3-(Trimethoxysilyl)propyl chloride: Contains a chloride group, used in different substitution reactions.
Uniqueness
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate is unique due to the presence of both silane and oxirane functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
90161-34-5 |
|---|---|
Molekularformel |
C16H32O11Si2 |
Molekulargewicht |
456.59 g/mol |
IUPAC-Name |
bis(3-trimethoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C16H32O11Si2/c1-19-28(20-2,21-3)11-7-9-25-15(17)13-14(27-13)16(18)26-10-8-12-29(22-4,23-5)24-6/h13-14H,7-12H2,1-6H3 |
InChI-Schlüssel |
HDADKTAPPCVWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)

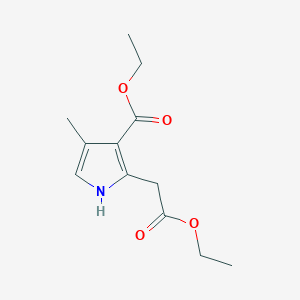
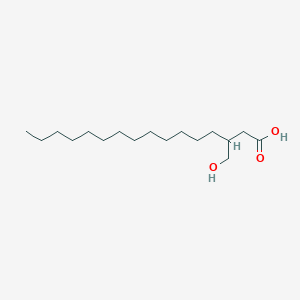
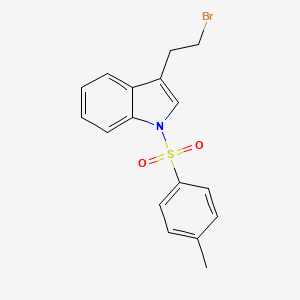
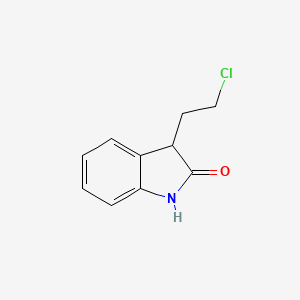
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
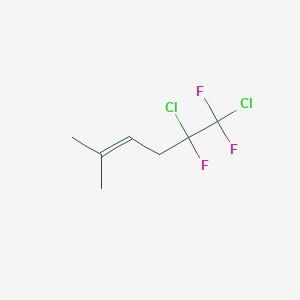
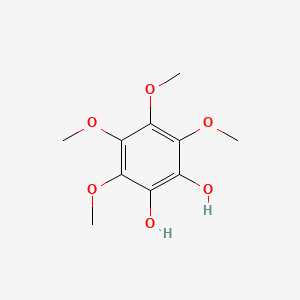
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
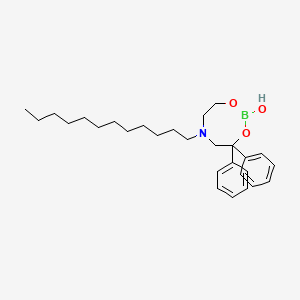
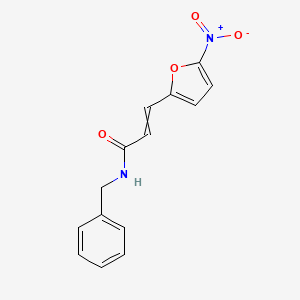
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
